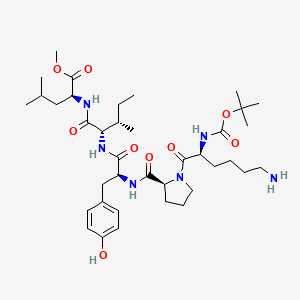
Boc-(Lys9)-Neurotensin (9-13)-methyl ester
描述
Boc-(Lys9)-Neurotensin (9-13)-methyl ester is a synthetic peptide derivative. It is a modified form of the neurotensin peptide, which is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The modification involves the addition of a tert-butyloxycarbonyl (Boc) protecting group to the lysine residue at position 9 and the esterification of the carboxyl group at the C-terminus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Boc protecting group is introduced to the lysine residue at position 9 during the synthesis. After the peptide chain is assembled, the peptide is cleaved from the resin, and the C-terminal carboxyl group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
化学反应分析
Types of Reactions
Boc-(Lys9)-Neurotensin (9-13)-methyl ester can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group under acidic conditions.
Hydrolysis: Ester hydrolysis to convert the methyl ester back to the carboxylic acid.
Amidation: Formation of amide bonds with other peptides or proteins.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), can be used for ester hydrolysis.
Amidation: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), are used for amide bond formation.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free lysine residue.
Carboxylic Acid: Hydrolysis of the methyl ester yields the carboxylic acid form of the peptide.
Amide-linked Peptides: Amidation reactions yield peptides linked via amide bonds.
科学研究应用
Boc-(Lys9)-Neurotensin (9-13)-methyl ester has several scientific research applications:
Neuroscience: Used to study the role of neurotensin in neurotransmission and neuromodulation.
Pharmacology: Investigated for its potential therapeutic effects in conditions such as schizophrenia, pain, and cancer.
Biochemistry: Utilized in the study of peptide-protein interactions and receptor binding.
Drug Development: Explored as a lead compound for developing neurotensin receptor agonists or antagonists.
作用机制
The mechanism of action of Boc-(Lys9)-Neurotensin (9-13)-methyl ester involves its interaction with neurotensin receptors (NTS1, NTS2, and NTS3). Upon binding to these receptors, the peptide can modulate various signaling pathways, including the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. These pathways contribute to the peptide’s effects on neurotransmission, pain modulation, and cell proliferation.
相似化合物的比较
Similar Compounds
Neurotensin (8-13): A shorter fragment of neurotensin with similar biological activity.
Neurotensin (1-13): The full-length neurotensin peptide.
Neurotensin Analogues: Modified peptides with alterations in amino acid sequence or chemical modifications.
Uniqueness
Boc-(Lys9)-Neurotensin (9-13)-methyl ester is unique due to its specific modifications, which enhance its stability and bioavailability. The Boc protecting group and methyl ester modification provide resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.
属性
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46)/t24-,27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHQZSDJRFBFIE-RKIKPYJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


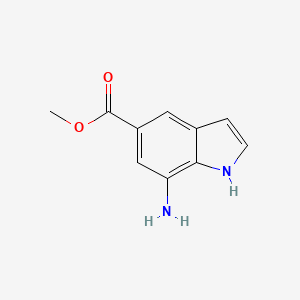
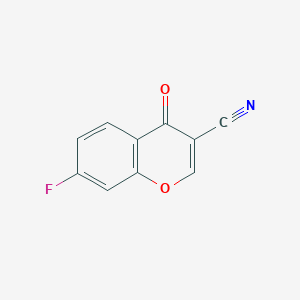
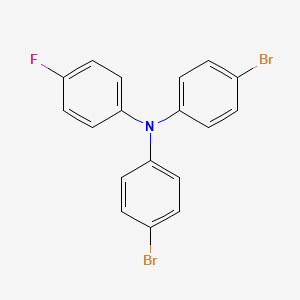
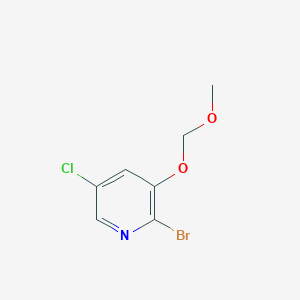
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)


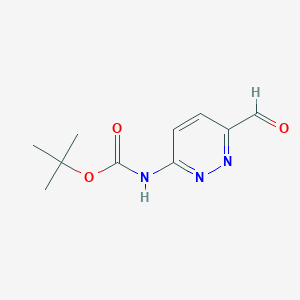
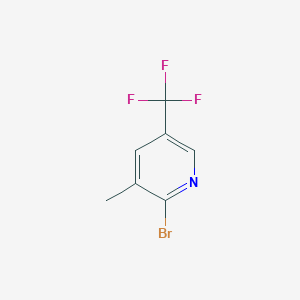
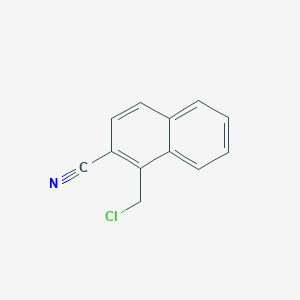
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1383562.png)
![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)
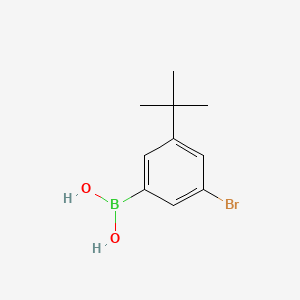
![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)
